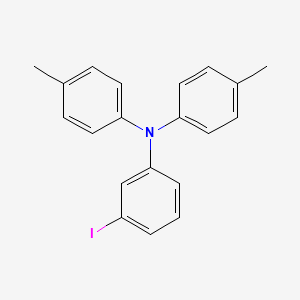
Methyl 2-chloro-3-iodoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-iodoprop-2-enoate is an organic compound with the molecular formula C4H4ClIO2 It is a halogenated ester that features both chlorine and iodine atoms attached to a propenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-iodoprop-2-enoate can be synthesized through several methods. One common approach involves the halogenation of methyl acrylate. The reaction typically proceeds under controlled conditions to ensure selective halogenation at the desired positions. For instance, the reaction of methyl acrylate with iodine monochloride (ICl) can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-iodoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or sodium borohydride (NaBH4) can be employed for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while addition of hydrogen bromide can result in bromo-substituted products.
科学的研究の応用
Methyl 2-chloro-3-iodoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-chloro-3-iodoprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the replacement of halogen atoms with other functional groups.
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-3-iodoprop-2-enoate
- Methyl 2-chloro-3-bromoprop-2-enoate
- Methyl 2-chloro-3-fluoroprop-2-enoate
Uniqueness
Methyl 2-chloro-3-iodoprop-2-enoate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for a broader range of synthetic transformations compared to similar compounds with only one halogen atom.
特性
CAS番号 |
928056-39-7 |
|---|---|
分子式 |
C4H4ClIO2 |
分子量 |
246.43 g/mol |
IUPAC名 |
methyl 2-chloro-3-iodoprop-2-enoate |
InChI |
InChI=1S/C4H4ClIO2/c1-8-4(7)3(5)2-6/h2H,1H3 |
InChIキー |
DGVUULNMJHZPIR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CI)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)


![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)
![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)
